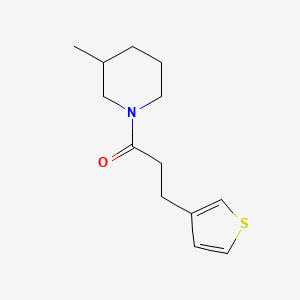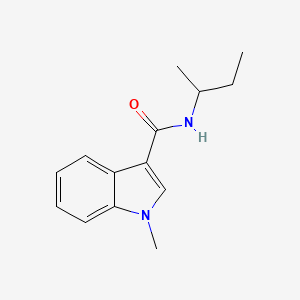
1-(3-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that belongs to the class of cathinones, which are similar in structure to amphetamines. MPTP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
MPTP is believed to act by inhibiting the activity of complex I of the electron transport chain in mitochondria, leading to the production of reactive oxygen species and oxidative stress. This can ultimately lead to the death of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the electron transport chain, MPTP has been shown to increase the release of dopamine and other neurotransmitters in the brain. MPTP has also been found to have effects on the immune system, including the activation of microglia and the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPTP in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a valuable tool for studying the disease. However, there are also limitations to using MPTP, including its potential toxicity and the fact that it does not perfectly replicate the complex pathology of Parkinson's disease.
Direcciones Futuras
There are many potential future directions for research on MPTP. One area of interest is in the development of new therapies for Parkinson's disease based on the mechanisms of action of MPTP. Another area of research is in the development of new compounds that are similar in structure to MPTP, but with improved safety and efficacy profiles. Finally, there is also interest in using MPTP to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of 3-methylpiperidine with thiophene-3-carboxylic acid, followed by the addition of propanone. The resulting compound is then purified using various techniques, such as chromatography, to obtain a pure product.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where MPTP has been used to study the mechanisms of Parkinson's disease. MPTP is known to cause Parkinson's-like symptoms in humans and primates, making it a valuable tool for studying the disease.
Propiedades
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-3-2-7-14(9-11)13(15)5-4-12-6-8-16-10-12/h6,8,10-11H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLHVVCAIWGMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)









![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)

